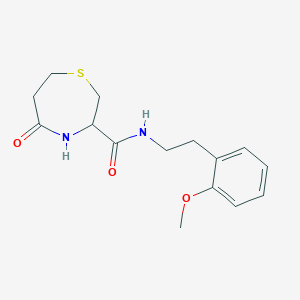![molecular formula C16H12FN3S B2888178 3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine CAS No. 872701-39-8](/img/structure/B2888178.png)
3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of pyridazine compounds, exploring their potential biological activities. For example, Hammam et al. (2005) synthesized fluoro-substituted benzopyran derivatives and tested them against human cancer cell lines, demonstrating their anticancer activity at low concentrations compared to a reference drug. This research highlights the potential of fluoro-substituted compounds in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Biological Activities
The biological activities of pyridazine derivatives have been extensively studied. For instance:
- Ravoof et al. (2010) investigated the antimicrobial and anticancer activities of a tridentate nitrogen-sulfur Schiff base and its metal complexes, demonstrating significant activity against breast cancer cell lines and selected microbes (Ravoof, Crouse, Tahir, How, Rosli, & Watkins, 2010).
- Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, showcasing the therapeutic potential of these compounds (Asahina, Takei, Kimura, & Fukuda, 2008).
- Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives with antitumor properties, highlighting their low toxicity and significant therapeutic index. This study underscores the versatility of sulfonamide derivatives in developing potent antitumor agents (Huang, Lin, & Huang, 2001).
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAYBPCELAMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
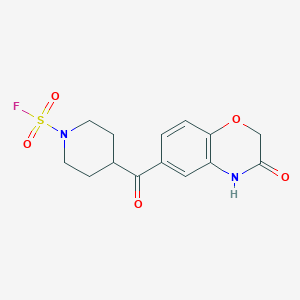
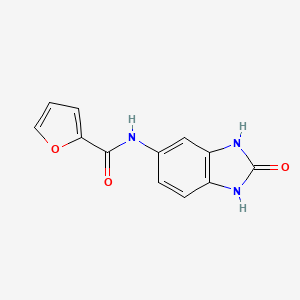
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
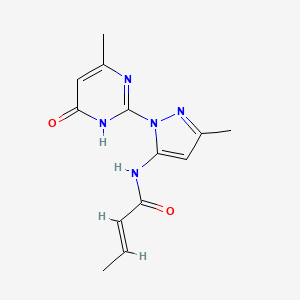
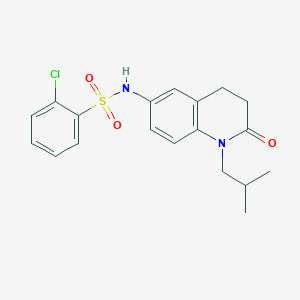
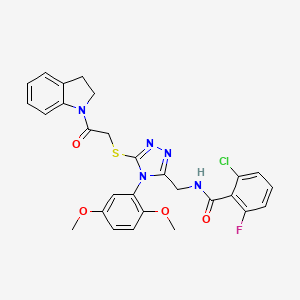
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
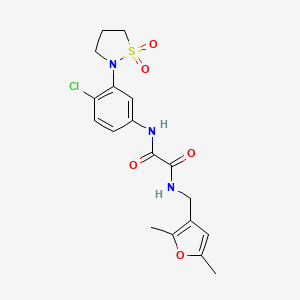
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
